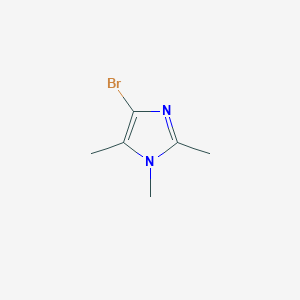

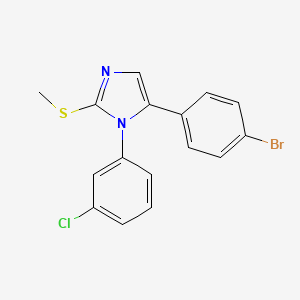

![molecular formula C17H13FN6S B2401959 3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 924779-47-5](/img/structure/B2401959.png)

3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They often contain a triazole ring fused with a pyrimidine ring, which can be further substituted with various functional groups to enhance their biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step reaction sequence . For example, a one-pot, three-step cascade process involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of these compounds is typically determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The exact reactions would depend on the specific substituents present in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure and substituents. These properties can be predicted using quantitative structure–activity relationship (QSAR) studies .科学的研究の応用

Antibacterial Activity

A novel derivative of pyrimidine, closely related to the chemical compound , was synthesized and exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This study highlights the compound's potential in developing new antibacterial agents (Lahmidi et al., 2019).

Light-emitting Properties

Research into the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative has demonstrated the potential for creating supramolecular microfibers with blue organic light-emitting properties. This finding opens avenues for the development of new materials in optoelectronics and organic light-emitting diodes (OLEDs) applications (Liu et al., 2008).

Metal-free Synthesis

The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines via intramolecular oxidative N-N bond formation was achieved, demonstrating a novel strategy for constructing this skeleton. This method offers a convenient and efficient approach for synthesizing these biologically important structures (Zheng et al., 2014).

Anticonvulsant Activity

Studies on the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, as imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, have shed light on the potential of such compounds in the development of new anticonvulsant drugs (Kelley et al., 1995).

Synthesis and Antimicrobial Activities

The synthesis and investigation of new thieno and furopyrimidine derivatives have shown significant antimicrobial activity, suggesting their potential as lead compounds for further development into antimicrobial agents (Hossain & Bhuiyan, 2009).

Affinity Towards Adenosine Receptors

Research into amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines has revealed compounds with high affinity and selectivity for the A1 adenosine receptor subtype, indicating potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial (Betti et al., 1999).

作用機序

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied for their inhibitory effects on lysine specific demethylase 1 (lsd1) . LSD1 is a pivotal regulator of lysine methylation, and its overexpression has been associated with the progression of certain human malignant tumors .

Mode of Action

Docking studies of similar compounds indicate that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity of these compounds .

Biochemical Pathways

Aberrant lysine methylation patterns are often associated with the development and progression of cancer .

Result of Action

Similar compounds have shown to inhibit the activity of lsd1 significantly, leading to suppressed cell migration ability . This suggests that the compound may have potential anti-cancer effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6S/c18-14-5-3-12(4-6-14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-2-1-7-19-8-13/h1-8,11H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORAPQWRUQTWTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

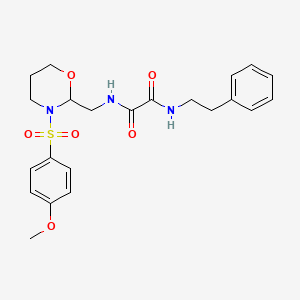

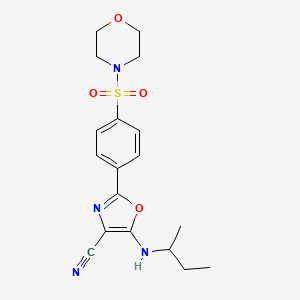

![1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2401876.png)

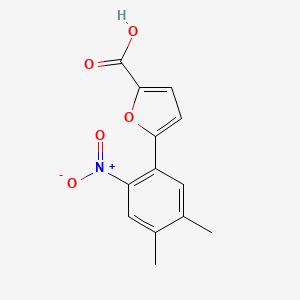

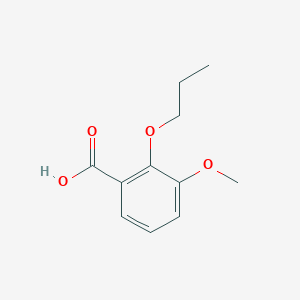

![[2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2401878.png)

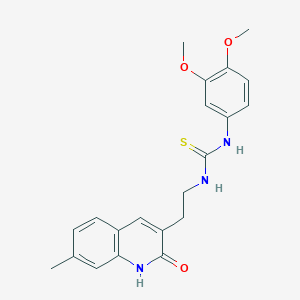

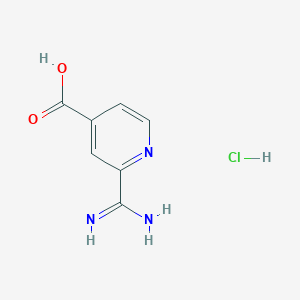

![3-ethyl-N-(furan-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2401886.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate](/img/structure/B2401896.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2401897.png)